molecular formula C14H13NO5S B14688276 4-Ethylphenyl 2-nitrobenzenesulfonate CAS No. 25238-23-7

4-Ethylphenyl 2-nitrobenzenesulfonate

Cat. No.: B14688276
CAS No.: 25238-23-7
M. Wt: 307.32 g/mol
InChI Key: YJRFZRSVAHACTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylphenyl 2-nitrobenzenesulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a nitrobenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylphenyl 2-nitrobenzenesulfonate typically involves the sulfonation of 4-ethylphenol followed by nitration. The process can be summarized as follows:

    Sulfonation: 4-Ethylphenol is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.

    Nitration: The sulfonated product is then treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethylphenyl 2-nitrobenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of different derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Nucleophilic Substitution: Various substituted phenyl derivatives.

    Reduction: 4-Ethylphenyl 2-aminobenzenesulfonate.

    Oxidation: 4-Carboxyphenyl 2-nitrobenzenesulfonate.

Scientific Research Applications

4-Ethylphenyl 2-nitrobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethylphenyl 2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenyl 2-nitrobenzenesulfonate: Similar structure but with a methyl group instead of an ethyl group.

    4-Chlorophenyl 2-nitrobenzenesulfonate: Contains a chlorine atom instead of an ethyl group.

    4-Bromophenyl 2-nitrobenzenesulfonate: Contains a bromine atom instead of an ethyl group.

Uniqueness

4-Ethylphenyl 2-nitrobenzenesulfonate is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, making it more suitable for certain applications compared to its methyl, chloro, or bromo analogs.

Properties

CAS No.

25238-23-7

Molecular Formula

C14H13NO5S

Molecular Weight

307.32 g/mol

IUPAC Name

(4-ethylphenyl) 2-nitrobenzenesulfonate

InChI

InChI=1S/C14H13NO5S/c1-2-11-7-9-12(10-8-11)20-21(18,19)14-6-4-3-5-13(14)15(16)17/h3-10H,2H2,1H3

InChI Key

YJRFZRSVAHACTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.